1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride is a chemical compound with the CAS number 96441-91-7 and a molecular formula of C9H11ClN3. It is classified under heterocyclic compounds, specifically pyrrolopyridazines. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular weight is approximately 232.11 g/mol, and it typically exhibits a purity of 97% in commercial preparations .
The synthesis of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under acidic conditions. Key steps in the synthesis may include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride features a fused bicyclic system consisting of a pyrrole and pyridine ring. The compound exhibits:
The structural formula can be represented using SMILES notation as CC1=C2C=NN=C(Cl)C2=C(C)N1C.[H]Cl. This representation highlights the connectivity and arrangement of atoms within the molecule .
1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride is involved in various chemical reactions:
These reactions are essential for developing derivatives that could exhibit enhanced biological activities or serve different synthetic purposes.
The physical properties of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on storage conditions. The compound's reactivity profile allows it to participate in various organic transformations .
1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride has several scientific applications:
Its versatility makes it valuable in both academic research and industrial applications focused on drug development .
This detailed overview provides insights into various aspects of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride from synthesis to applications in scientific research.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: